

Measuring STING Agonist-18-Induced Cytokine Release: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, triggering powerful antiviral and antitumor responses. Pharmacological activation of STING using small molecule agonists is a promising therapeutic strategy for various cancers and infectious diseases. **STING agonist-18** is a novel compound designed to activate this pathway, leading to the production of a cascade of cytokines that modulate the immune response. This document provides detailed protocols for measuring the cytokine release induced by **STING agonist-18** in relevant biological systems.

The activation of the STING signaling pathway initiates a downstream cascade that results in the transcription of a variety of pro-inflammatory cytokines and type I interferons.[1][2][3] This response is crucial for the recruitment and activation of immune cells to combat pathogens and cancer cells.

STING Signaling Pathway

The cGAS-STING pathway is the central signaling cascade activated by cytosolic double-stranded DNA (dsDNA). Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[4][5] cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi



Methodological & Application

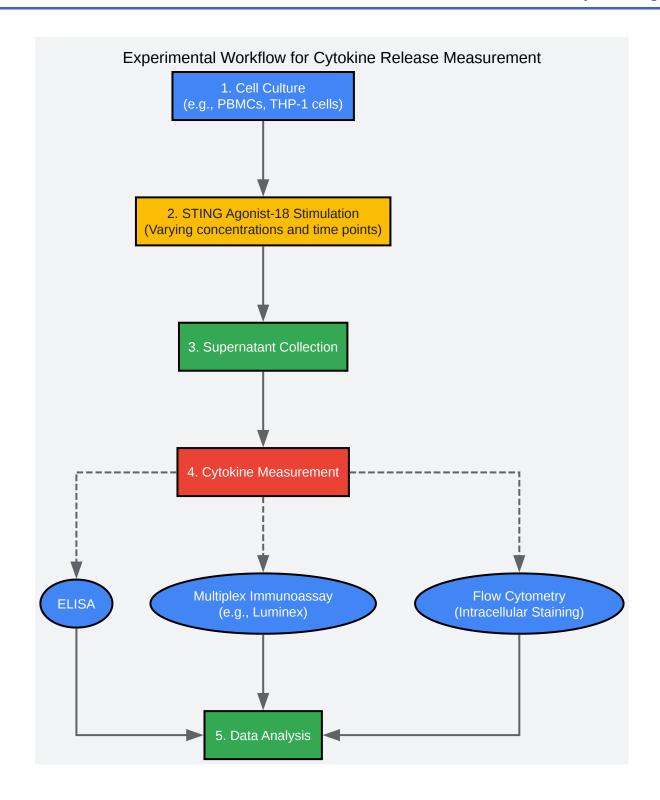
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apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (e.g., IFN- β). Concurrently, STING activation also leads to the activation of the NF- κ B signaling pathway, which controls the transcription of numerous pro-inflammatory cytokines such as TNF- α and IL-6.









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